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2,6-dichloro-N-(2-fluorophenyl)-4-methylpyridine-3-carboxamide
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Overview
Description
2,6-Dichloro-N-(2-fluorophenyl)-4-methylpyridine-3-carboxamide is a heterocyclic aromatic compound that belongs to the class of pyridine carboxamides. This compound is characterized by the presence of chlorine and fluorine substituents on the aromatic ring, which can significantly influence its chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-dichloro-N-(2-fluorophenyl)-4-methylpyridine-3-carboxamide typically involves the reaction of 2,6-dichloro-4-methylpyridine-3-carboxylic acid with 2-fluoroaniline. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions. The reaction mixture is stirred at room temperature for several hours to ensure complete conversion to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using similar synthetic routes. The process may involve the use of automated reactors and continuous flow systems to enhance efficiency and yield. Purification of the final product is typically achieved through recrystallization or chromatographic techniques.
Chemical Reactions Analysis
Types of Reactions
2,6-Dichloro-N-(2-fluorophenyl)-4-methylpyridine-3-carboxamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the pyridine ring can be substituted by nucleophiles such as amines or thiols.
Oxidation Reactions: The methyl group on the pyridine ring can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction Reactions: The nitro group, if present, can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, dichloromethane), and bases (e.g., sodium hydroxide).
Oxidation Reactions: Oxidizing agents (e.g., potassium permanganate), solvents (e.g., water, acetone).
Reduction Reactions: Reducing agents (e.g., hydrogen gas, palladium catalyst), solvents (e.g., ethanol, methanol).
Major Products Formed
Substitution Reactions: Substituted pyridine derivatives.
Oxidation Reactions: Pyridine carboxylic acids.
Reduction Reactions: Amino-substituted pyridine derivatives.
Scientific Research Applications
2,6-Dichloro-N-(2-fluorophenyl)-4-methylpyridine-3-carboxamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2,6-dichloro-N-(2-fluorophenyl)-4-methylpyridine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of chlorine and fluorine substituents can enhance its binding affinity and selectivity towards these targets. The compound may inhibit enzyme activity or modulate receptor signaling pathways, leading to its observed biological effects.
Comparison with Similar Compounds
2,6-Dichloro-N-(2-fluorophenyl)-4-methylpyridine-3-carboxamide can be compared with other similar compounds, such as:
2,6-Dichloro-N-(2-fluorophenyl)benzamide: Similar structure but lacks the pyridine ring.
2,6-Dichloro-N-(2-fluorophenyl)benzenesulfonamide: Contains a sulfonamide group instead of a carboxamide group.
2,6-Dichloro-N-(2,4-difluorophenyl)pyridine-3-carboxamide: Contains an additional fluorine substituent on the phenyl ring.
The uniqueness of this compound lies in its specific substitution pattern and the presence of both chlorine and fluorine atoms, which can significantly influence its chemical reactivity and biological activity.
Properties
IUPAC Name |
2,6-dichloro-N-(2-fluorophenyl)-4-methylpyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9Cl2FN2O/c1-7-6-10(14)18-12(15)11(7)13(19)17-9-5-3-2-4-8(9)16/h2-6H,1H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTKDUUUMJQBBNT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=C1C(=O)NC2=CC=CC=C2F)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9Cl2FN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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